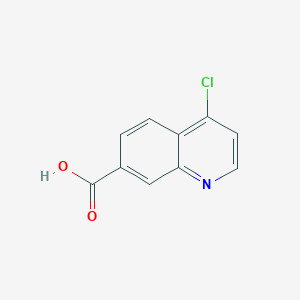
4-クロロキノリン-7-カルボン酸
概要
説明
4-Chloroquinoline-7-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-chloroquinoline-7-carboxylic acid, they do provide insights into various quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer potential characteristics and applications of 4-chloroquinoline-7-carboxylic acid by examining related compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, as seen in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Additionally, the conversion of carboxylic acids to carboxamides can be mediated by reagents like niobium pentachloride, which is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Organocatalytic synthesis is another method employed, as demonstrated in the production of 7-chloroquinoline-1,2,3-triazoyl carboxamides with potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by the presence of nitrogen in the heterocyclic ring, which can influence the compound's reactivity and interaction with other molecules. For instance, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives exhibit one-dimensional hydrogen-bonded chain structures . These interactions are crucial for the stability and potential biological activity of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including the Sandmeyer reaction, which is used to replace amino groups with halogens, as seen in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids . Additionally, reactions with aminopyridines can yield hydroxyquinoline carboxylic acid pyridylamides , demonstrating the versatility of quinoline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. These properties can affect the compound's solubility, stability, and biological activity. For example, the antibacterial activity of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids is influenced by the substitution pattern on the quinoline ring . Similarly, the antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates are determined by their specific substituents .
科学的研究の応用
マラリアに対する活性
4-クロロキノリン-7-カルボン酸: は、マラリアに対する活性が知られているキノリンの誘導体です。クロロキンやプリマキンなどのキノリン系薬剤は、マラリアの治療に広く用いられてきました。 クロロキノリン部分は、寄生虫のヘム解毒能力を阻害することができ、その結果、ヘムが蓄積し、寄生虫が死滅します .
抗癌作用
研究により、キノリン誘導体は癌治療に効果的であることが示唆されています。キナーゼ阻害剤として作用し、癌細胞のシグナル伝達経路を阻害することができます。 さらに、一部のキノリン誘導体は、DNAにインターカレーションすることが示されており、それによりDNA合成を阻害し、癌細胞のアポトーシスを誘導します .
抗菌剤と抗真菌剤
キノリンの構造的複雑性により、様々な細菌や真菌の酵素と相互作用し、その機能を阻害することができます。 この相互作用は、細胞壁合成の阻害やタンパク質合成の干渉につながる可能性があり、キノリン誘導体は強力な抗菌剤および抗真菌剤となります .
抗炎症作用と鎮痛作用
キノリン誘導体は、抗炎症作用と鎮痛作用を示すことがわかっています。炎症過程に関与するプロ炎症性サイトカインやメディエーターの産生を阻害することができます。 これは、慢性炎症性疾患の治療のための潜在的な候補となる可能性があります .
循環器系への応用
一部のキノリン誘導体は、アンジオテンシンII受容体拮抗薬として合成されています。これらの化合物は、血圧を下げるのに役立ち、降圧剤として使用されます。 循環器系の健康における役割は、治療におけるキノリン化合物の汎用性を示しています .
中枢神経系(CNS)への影響
キノリン誘導体は、CNS障害の治療において有望であることが示されています。抗痙攣作用を有することが報告されており、てんかんやその他の発作関連疾患の治療に役立つ可能性があります。 血液脳関門を通過する能力は、CNSへの応用に適しています .
作用機序
Target of Action
4-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known for their versatile applications in the field of synthetic organic chemistry .
Biochemical Pathways
Quinoline and its derivatives are known to have potential biological and pharmaceutical activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
将来の方向性
Quinoline and its derivatives have potential biological and pharmaceutical activities . They are an essential segment of both natural and synthetic compounds . Therefore, the future directions of 4-Chloroquinoline-7-carboxylic acid could involve further exploration of its biological and pharmaceutical applications.
特性
IUPAC Name |
4-chloroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGVGPMZWPOPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617198 | |
| Record name | 4-Chloroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49713-58-8 | |
| Record name | 4-Chloro-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)







